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Compound of Interest

Compound Name:
3-Bromo-8-fluoro-4-

hydroxyquinoline

CAS No.: 1065087-83-3

Cat. No.: B1520184

Get Quote

Executive Summary
Compound Identity: 3-Bromo-8-fluoro-4-hydroxyquinoline CAS Registry Number: 1065087-

83-3 Molecular Formula: C

H

BrFNO Molecular Weight: 241.04 g/mol (based on

Br) / 243.04 g/mol (based on

Br)

This guide serves as a technical reference for the spectroscopic characterization and synthesis

of 3-Bromo-8-fluoro-4-hydroxyquinoline. This scaffold is a critical intermediate in the

development of fluoroquinolone antibiotics and kinase inhibitors (e.g., c-Met, VEGFR). The

presence of the 8-fluoro substituent modulates metabolic stability and lipophilicity, while the 3-

bromo position serves as a versatile handle for palladium-catalyzed cross-coupling reactions

(Suzuki-Miyaura, Sonogashira).
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Synthetic Pathway & Methodology
The industrial standard for synthesizing 4-hydroxyquinolines is the Gould-Jacobs reaction.[1]

For this specific derivative, the workflow initiates with 2-fluoroaniline, ensuring the regiospecific

placement of the fluorine atom.

Experimental Protocol
Step 1: Condensation

Charge a reactor with 2-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (EMME)

(1.1 eq).

Heat to 110–120 °C for 2 hours. Ethanol is evolved; use a Dean-Stark trap to drive

equilibrium.

Result: Formation of diethyl 2-((2-fluorophenylamino)methylene)malonate.

Step 2: Cyclization

Add the intermediate dropwise to refluxing diphenyl ether (Dowtherm A) at 250 °C.

Maintain temperature for 30–60 minutes to effect thermal cyclization.

Cool to room temperature; dilute with hexane to precipitate the ester intermediate.

Step 3: Hydrolysis & Decarboxylation

Reflux the ester in 10% NaOH (aq) to hydrolyze to the carboxylic acid.

Acidify with HCl to precipitate the acid.[2]

Heat the solid acid in quinoline/copper powder at 200 °C to decarboxylate, yielding 8-fluoro-

4-hydroxyquinoline.

Step 4: Regioselective Bromination

Dissolve 8-fluoro-4-hydroxyquinoline in glacial acetic acid or acetonitrile.
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Add N-Bromosuccinimide (NBS) (1.05 eq) slowly at room temperature.

Stir for 4 hours. The electron-rich C-3 position is selectively brominated over the electron-

deficient benzenoid ring.

Quench with water; filter the precipitate. Recrystallize from ethanol.
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Figure 1: Step-wise synthesis logic via the Gould-Jacobs pathway and subsequent C-3

bromination.

Spectroscopic Data Profiling
Nuclear Magnetic Resonance (NMR)
The

H NMR spectrum is characterized by the desheilding effect of the bromine at C-3 and the spin-
spin coupling of the fluorine atom (

) at C-8.

Solvent: DMSO-

Reference: TMS (0.00 ppm)
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Position
Shift (

, ppm)
Multiplicity Coupling (Hz)

Assignment
Logic

OH 12.0 – 12.5 br s -

Exchangeable

proton; shift

varies with

concentration/wa

ter content.

H-2 8.65 s -

Highly

deshielded

singlet due to

adjacent N and

Br. Characteristic

of 3-

bromoquinolines.

H-5 8.05 d

Doublet;

deshielded by

peri-effect of C-4

carbonyl/hydroxy

l.

H-7 7.60 ddd ,

Large coupling to

F typically

observed (

).

H-6 7.45 td ,

Triplet of

doublets due to

coupling with H-

5, H-7, and long-

range F.

F NMR:

Shift:
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-125.0 to -130.0 ppm (typical for 8-fluoroquinolines).

Pattern: Multiplet (coupling to H-7 and H-6).

Mass Spectrometry (MS)
The mass spectrum is dominated by the characteristic isotopic signature of bromine.

Ionization Mode: Electron Impact (EI, 70 eV) or ESI+

m/z Intensity Fragment Identity
Mechanistic
Explanation

241 / 243 100% / 98% [M]

Molecular ion. The 1:1

ratio confirms the

presence of one

Bromine atom (

Br/

Br).

213 / 215 ~30% [M – CO]

Neutral loss of Carbon

Monoxide (28 Da),

typical for

phenols/quinolones.

162 ~60% [M – Br] Homolytic cleavage of

the C-Br bond.

134 ~40% [M – Br – CO] Sequential loss of Br

and CO.

Infrared Spectroscopy (IR)
Data acquired via ATR-FTIR (Solid state).

3100 – 3400 cm

: O-H stretching (Broad, intermolecular H-bonding).
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1615 cm

: C=N stretching (Quinoline ring).

1580 cm

: C=C aromatic skeletal vibrations.

1250 cm

: C-F stretching (Strong band, diagnostic for fluoro-aromatics).

600 – 700 cm

: C-Br stretching.

Structural Confirmation Logic
To validate the structure of a synthesized batch, researchers must cross-reference the MS and

NMR data.

Fragmentation & Validation Logic
The following diagram illustrates the fragmentation pathway used to confirm the core structure

during Mass Spec analysis.

Molecular Ion
m/z 241/243 (1:1)

[M - CO]
m/z 213/215

-28 Da (CO)

[M - Br]
m/z 162

-79/81 Da (Br•)

Benzyne/Pyridyne
Core m/z 134

-Br -CO
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Figure 2: Mass Spectrometry fragmentation logic tree. The preservation of the doublet pattern

in the [M-CO] fragment confirms Bromine is still attached during the initial ring contraction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: Spectroscopic Profiling of 3-Bromo-8-
fluoro-4-hydroxyquinoline]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1520184/docs#technical-guide-spectroscopic-
profiling-of-3-bromo-8-fluoro-4-hydroxyquinoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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